molecular formula C17H18ClN3O2 B267422 3-{[(4-chloroanilino)carbonyl]amino}-N-isopropylbenzamide

3-{[(4-chloroanilino)carbonyl]amino}-N-isopropylbenzamide

Cat. No. B267422
M. Wt: 331.8 g/mol
InChI Key: YRNLOEPUTKRJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-chloroanilino)carbonyl]amino}-N-isopropylbenzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as CI-994 and is a member of the benzamide class of compounds. CI-994 has shown promising results in various studies related to cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of CI-994 involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDACs, CI-994 leads to an increase in histone acetylation and the activation of genes that are involved in various cellular processes, including cell cycle regulation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
CI-994 has been shown to have various biochemical and physiological effects. In cancer cells, CI-994 leads to cell cycle arrest and apoptosis, resulting in the inhibition of tumor growth. In animal models of inflammation, CI-994 reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, CI-994 has been shown to improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of CI-994 is its specificity for HDAC inhibition, which allows for the targeted activation of specific genes. Additionally, CI-994 has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of CI-994 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for CI-994 research. One area of interest is the development of CI-994 analogs with improved solubility and potency. Additionally, further studies are needed to determine the efficacy of CI-994 in human clinical trials. Finally, CI-994 may have potential applications in the treatment of other diseases, including autoimmune disorders and metabolic diseases.
Conclusion:
In conclusion, CI-994 is a promising compound that has shown potential in various scientific research applications. Its mechanism of action involves the inhibition of HDACs, leading to the activation of genes involved in various cellular processes. While there are limitations to its use in lab experiments, CI-994 has several advantages, including its specificity and low toxicity. Future research on CI-994 may lead to the development of new treatments for cancer, inflammation, and neurological disorders.

Synthesis Methods

The synthesis of CI-994 involves the reaction of 4-chloroaniline with isobutyryl chloride to yield N-(4-chlorophenyl)isobutyramide. This intermediate is then reacted with 3-aminobenzamide to yield CI-994. The synthesis of CI-994 is a multi-step process and requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

CI-994 has been extensively studied for its potential use in scientific research. It has been shown to have anti-cancer properties and has been tested in various cancer cell lines, including leukemia, breast cancer, and lung cancer. CI-994 has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, CI-994 has been tested in animal models of neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

Product Name

3-{[(4-chloroanilino)carbonyl]amino}-N-isopropylbenzamide

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)carbamoylamino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C17H18ClN3O2/c1-11(2)19-16(22)12-4-3-5-15(10-12)21-17(23)20-14-8-6-13(18)7-9-14/h3-11H,1-2H3,(H,19,22)(H2,20,21,23)

InChI Key

YRNLOEPUTKRJJS-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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